molecular formula C11H13NO B8772154 (2-Aminophenyl)(cyclobutyl)methanone

(2-Aminophenyl)(cyclobutyl)methanone

Cat. No.: B8772154
M. Wt: 175.23 g/mol
InChI Key: DXOMNZSXVZXSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminophenyl)(cyclobutyl)methanone is an aromatic ketone featuring a cyclobutyl group attached to a 2-aminophenyl moiety. This compound is structurally characterized by a strained cyclobutane ring and an ortho-substituted amino group on the benzene ring, which confers unique electronic and steric properties. The compound’s applications span medicinal chemistry and materials science, particularly as a precursor for heterocyclic systems such as quinolines or kinase inhibitors .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-aminophenyl)-cyclobutylmethanone

InChI

InChI=1S/C11H13NO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5,12H2

InChI Key

DXOMNZSXVZXSIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and reported properties:

Compound Name Structural Features Key Data References
(2-Aminophenyl)(phenyl)methanone Phenyl group replaces cyclobutyl; unsubstituted phenyl ring. Used in indolo[2,3-b]quinoline synthesis (yields: 48–71%) .
(2-Amino-5-chlorophenyl)cyclohexylmethanone Cyclohexyl group; chloro substituent at position 3. CAS RN 122908-18-3; potential intermediate for bioactive molecules .
(4-[(2-Aminophenyl)amino]phenyl)(phenyl)methanone Additional amino linker at position 4; phenyl substituent. p38 MAP kinase inhibitor (IC50: 14 nM IL-1β, 6 nM TNF-α) .
(2-Aminophenyl)(p-tolyl)methanone p-Tolyl group (methyl-substituted phenyl). Crystal structure resolved; used in quinoline oligomer synthesis .
(2-Aminophenyl)(3-bromophenyl)methanone 3-Bromo-substituted phenyl group. Available as a synthetic intermediate (CAS 136266-79-0) .
(2-Aminophenyl)(2-chlorophenyl)methanone 2-Chloro-substituted phenyl group. CAS 2894-45-3; high purity (≥95%) .
(2-Aminophenyl)(pyrrolidin-1-yl)methanone Pyrrolidinyl group replaces cyclobutyl. Marketed as pharmaceutical intermediate; detected in plant extracts .

Market and Availability

  • (2-Aminophenyl)(pyrrolidin-1-yl)methanone has documented market growth (2020–2025), reflecting demand in drug discovery .
  • The cyclobutyl derivative is less commercially prevalent but accessible through specialized suppliers (e.g., Combi-Blocks catalog) .

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